![molecular formula C13H8F5N B14765363 3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)
3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of a Grignard reagent. This intermediate is then reacted with an appropriate amine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety considerations, such as handling potentially explosive intermediates, are crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce biphenyl-based polymers .
Aplicaciones Científicas De Investigación
3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- Fluorinated Quinolines
- Diflunisal Carboxamides
Uniqueness
Compared to similar compounds, 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine exhibits unique reactivity due to the specific positioning of fluorine atoms and the trifluoromethyl group. This structural arrangement enhances its stability and reactivity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C13H8F5N |
|---|---|
Peso molecular |
273.20 g/mol |
Nombre IUPAC |
2,4-difluoro-6-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2 |
Clave InChI |
RRSMPVSEBPHMOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


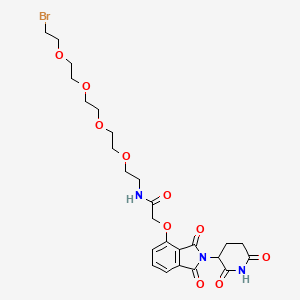
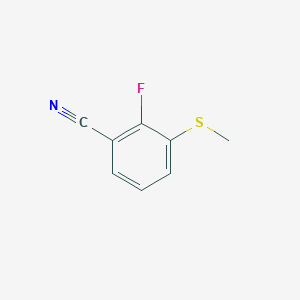
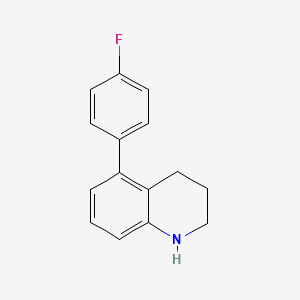


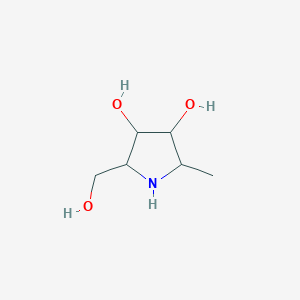
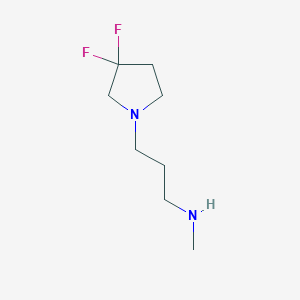
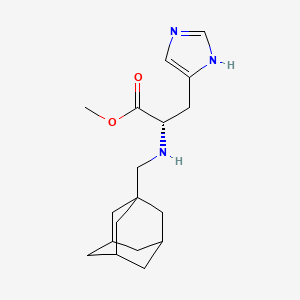
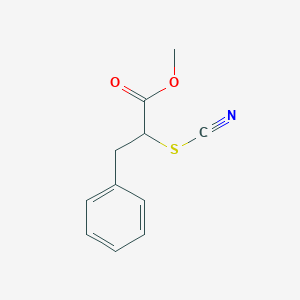




![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
